2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide
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Overview
Description
2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is a synthetic organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Fluorination: The fluorine atom can be introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times for benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the fluoro group could yield a variety of substituted benzofuran derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide would depend on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may act by inhibiting key enzymes or disrupting cell membrane integrity . The nitro group could play a role in generating reactive oxygen species, leading to oxidative stress in microbial cells . The benzofuran core may interact with specific molecular targets, such as proteins or nucleic acids, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.
Angelicin: A benzofuran derivative with potential anticancer activity.
Uniqueness
2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is unique due to the presence of the fluoro and nitro groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
2-fluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O4/c22-17-9-5-4-8-15(17)21(25)23-18-10-14(24(26)27)11-20-16(18)12-19(28-20)13-6-2-1-3-7-13/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPDRMBYDUGRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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